3-Normeridamycin is classified as a non-immunosuppressive immunophilin ligand, which indicates its interaction with immunophilins—proteins that play critical roles in cellular signaling and immune responses. The classification of this compound is significant as it highlights its potential therapeutic applications, particularly in neuroprotection and possibly in treating neurodegenerative diseases .
The synthesis of 3-normeridamycin has been a subject of interest due to the absence of a reported total synthesis until recent efforts aimed at establishing synthetic routes. The synthesis process involves several key steps:
The molecular structure of 3-normeridamycin consists of multiple stereocenters, which have been a point of contention regarding their absolute configuration. Recent analyses based on biosynthetic gene clusters have raised questions about these configurations, necessitating further investigation through total synthesis to confirm them . The compound's structure can be represented as follows:
The chemical reactions involved in synthesizing 3-normeridamycin include:
The mechanism by which 3-normeridamycin exerts its neuroprotective effects is not fully elucidated but is believed to involve modulation of cellular signaling pathways associated with neuronal survival and function. As an immunophilin ligand, it may interact with specific proteins involved in neuroprotection, potentially influencing apoptosis and promoting cellular resilience against stressors .
The physical and chemical properties of 3-normeridamycin include:
3-Normeridamycin has potential applications in scientific research, particularly in:
3-Normeridamycin (C₄₂H₆₇NO₁₂) was first isolated from Streptomyces sp. LL-C31037, a soil actinomycete strain collected from terrestrial ecosystems. This strain belongs to a phylogenetically distinct clade of Streptomyces producers of neuroprotective macrolides, differing significantly from the meridamycin-producing Streptomyces hygroscopicus NRRL 30748 in both genomic architecture and secondary metabolite profiles [1] [9]. Ecological studies indicate that such antibiotic-producing streptomycetes thrive in nutrient-rich, microbially competitive soils, particularly those with slightly acidic pH (5.0–6.5) and high organic content. The strain LL-C31037 was isolated through selective enrichment techniques targeting bacteria capable of utilizing complex carbon sources like chitin and cellulose, which are abundant in soil habitats [3] [10].
Genomic comparisons reveal that acidophilic Streptomyces species, including those producing neuroprotective compounds like 3-normeridamycin, possess specialized adaptations such as enhanced heavy-metal resistance (e.g., copper and zinc efflux systems) and acid-stable extracellular enzymes. These adaptations enable survival in acidic soils where competitors like fungi dominate [10]. Notably, 3-normeridamycin co-occurs with meridamycin in fermentation extracts, suggesting shared biosynthetic machinery but divergent post-assembly tailoring [1] [9].
Table 1: Ecological Niches of 3-Normeridamycin-Producing Streptomycetes
Characteristic | Streptomyces sp. LL-C31037 | Related Acidophilic Streptomycetes |
---|---|---|
Isolation Source | Terrestrial soil | Acidic forest soils, decaying biomass |
Optimal pH Range | 5.0–6.5 | 4.5–6.0 |
Carbon Utilization | Chitin, cellulose, maltodextrin | Lignocellulose, starch |
Competitive Adaptations | Heavy-metal resistance | Acid-stable hydrolases |
Co-occurring Metabolites | Meridamycin | Tylosin analogues, siderophores |
High-yield production of 3-normeridamycin requires precisely controlled fermentation conditions. A semi-synthetic medium containing 6% maltodextrin (Maltrin M180), 1% nutrisoy flour, 0.6% yeast extract, and 2% glucose at pH 7.0 maximizes titers, yielding ~110 mg/L after 7 days of submerged fermentation at 26°C [1]. Carbon-to-nitrogen (C:N) ratios critically influence yield; complex nitrogen sources (e.g., soy flour) outperform inorganic counterparts by supplying amino acid precursors for pipecolate formation [6]. Dissolved oxygen (DO) maintenance at 30% saturation via intermittent stirring prevents oxidative degradation of the labile ansamycin backbone [1].
Incorporation of isotope-labeled precursors (e.g., ¹⁵N-lysine) into the pipecolate moiety enhances 3-normeridamycin yield by 25–30%. Feeding L-[α-¹⁵N]-lysine (25 mM) at 24-hour post-inoculation redirects flux through the α-transamination pathway, increasing the 3-normeridamycin:meridamycin ratio from 1:5 to 1:2. This strategy exploits the strain’s dual lysine-utilizing pathways for pipecolate synthesis [9] [1].
Overexpression of global regulatory genes (e.g., afsR2) in Streptomyces sp. LL-C31047 elevates 3-normeridamycin titers 3.5-fold by activating silent biosynthetic gene clusters (BGCs). Constitutive expression of afsR2 under the ermE* promoter in plasmid pSET152 restructures secondary metabolism, confirmed via LC-MS metabolomic profiling [8].
Table 2: Fermentation Parameters for 3-Normeridamycin Optimization
Parameter | Baseline Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Carbon Source | Glucose (2%) | Maltodextrin (6%) | ↑ 40% |
Nitrogen Source | Ammonium sulfate | Nutrisoy flour (1%) | ↑ 65% |
L-Lysine Feeding | None | 25 mM (24h post-inoculum) | ↑ 30% |
Oxygen Saturation | 15% | 30% | ↑ 25% |
Genetic Modification | Wild-type | afsR2 overexpression | ↑ 250% |
The 98-kb meridamycin/3-normeridamycin BGC was identified in Streptomyces sp. LL-C31037 via genome mining using antiSMASH 5.0. The cluster lacks a canonical lysine cyclodeaminase (rapL), contrasting with the meridamycin BGC in S. hygroscopicus NRRL 30748 [1] [9]. Annotation employed a multi-tool approach:
The BGC encodes 12 core biosynthetic proteins:
The 3-normeridamycin BGC exhibits a non-colinear architecture distinct from meridamycin clusters. Key differences include:
Table 3: Core Genes in the 3-Normeridamycin Biosynthetic Cluster
Gene | Function | Domain Structure | Role in 3-Normeridamycin Biosynthesis |
---|---|---|---|
merA-G | Polyketide synthase | KS-AT-DH-ER-KR-ACP (x12 modules) | Polyketide chain elongation |
merP | Nonribosomal peptide synthetase | A-PCP-C | Pipecolate activation and loading |
merO | Cytochrome P450 monooxygenase | Fe₂O₂-binding motif | C-10 hydroxylation |
merR | Transcriptional regulator (SARP family) | DNA-binding HTH domain | Cluster activation |
proC | Pyrroline-5-carboxylate reductase | NAD(P)-binding domain | Pipecolate synthesis (ε-pathway) |
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